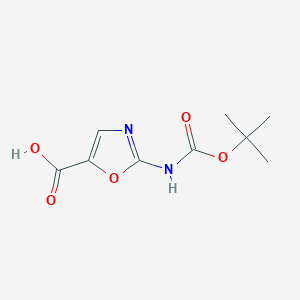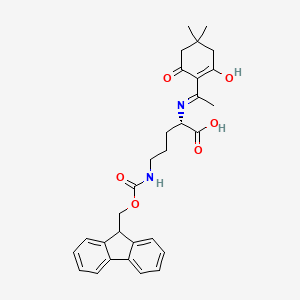
Dde-Orn(Fmoc)-OH
Descripción general
Descripción
Dde-Orn(Fmoc)-OH is a chemical compound with the CAS Number: 1423017-87-1 . Its IUPAC name is (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid .
Molecular Structure Analysis
The molecular formula of Dde-Orn(Fmoc)-OH is C30H34N2O6 . Its molecular weight is 518.61 . The InChI code for this compound is 1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,32H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 .Physical And Chemical Properties Analysis
Dde-Orn(Fmoc)-OH is a solid at room temperature . It has a molecular weight of 518.6 . The compound has a predicted boiling point of 743.9±60.0 °C and a predicted density of 1.236±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
1. Synthesis of Peptide Nucleic Acid (PNA) FRET Probes
Dde-Orn(Fmoc)-OH has been used in the design and synthesis of orthogonally protected PNA building blocks, specifically Fmoc-PNA-U'-(Dde)-OH. This facilitates the post-synthetic attachment of reporter groups to PNA FRET probes, enabling the detection of target DNA sequences (Oquare & Taylor, 2008).
2. Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides
The microwave-assisted synthesis of fluorescein-labelled peptides using Fmoc-Lys(Dde)-Gly-Wang resin demonstrates the stability and utility of Dde-Orn(Fmoc)-OH in creating labelled peptides for biological evaluations (Kowalczyk et al., 2009).
3. Inducing β-Sheet Folding in Peptides
A study introduced a unique amino acid, Orn(i-PrCO-Hao), which, when incorporated into peptides, induces them to fold into β-sheet-like structures. The Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, is used in peptide synthesis, demonstrating the role of Dde-Orn(Fmoc)-OH in facilitating the creation of structured peptides (Nowick et al., 2002).
4. Strategies for Synthesis of Labeled Peptides
Fmoc-Lys(Dde)-OH has been suggested for synthesizing biotin-labeled peptides, showing the versatility of Dde-Orn(Fmoc)-OH in labeling peptides for various research applications (Bibbs et al., 2000).
5. Solid-Phase Synthesis of Branched Phosphopeptides
In solid-phase synthesis, Fmoc-Lys(Dde)-OH is used for introducing branched peptides designed to interact with specific protein domains, demonstrating its role in the synthesis of complex peptide structures (Xu et al., 2004).
Safety And Hazards
Dde-Orn(Fmoc)-OH is classified as an irritant . The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers The search results do not provide specific papers related to Dde-Orn(Fmoc)-OH .
Propiedades
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-Orn(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



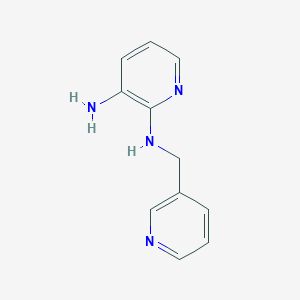
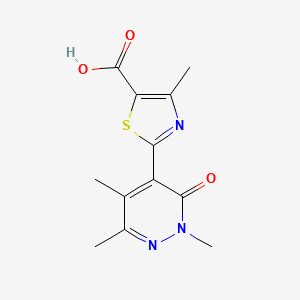

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
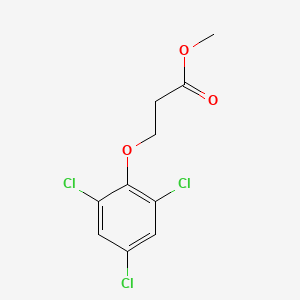
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
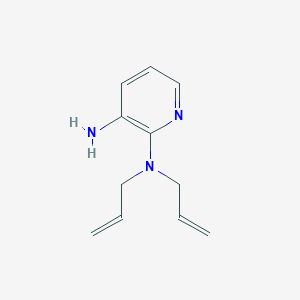
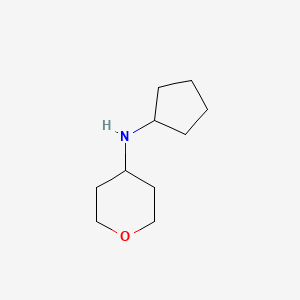
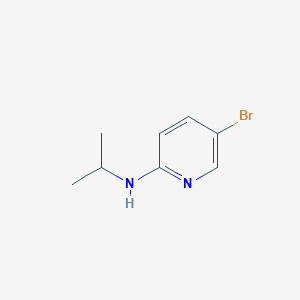
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
